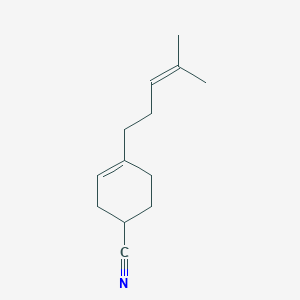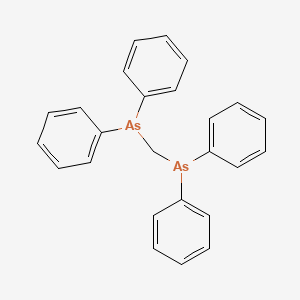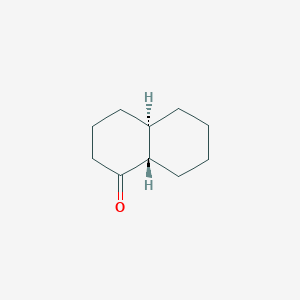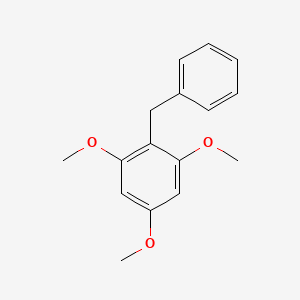
2-((4-Methoxybenzyl)amino)ethanol
概述
描述
2-((4-Methoxybenzyl)amino)ethanol is an organic compound with the molecular formula C10H15NO2 It consists of an ethanol backbone substituted with a 4-methoxybenzyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)ethanol typically involves the reaction of 4-methoxybenzylamine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
4-Methoxybenzylamine+Ethylene oxide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-((4-Methoxybenzyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N,N-dimethyl-2-((4-methoxybenzyl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-((4-Methoxybenzyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-((4-Methoxybenzyl)amino)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the methoxy and amino groups allows for hydrogen bonding and other interactions that can modulate its activity.
相似化合物的比较
Similar Compounds
- 2-((4-Methoxyphenyl)methylamino)ethanol
- 2-((4-Methoxybenzyl)amino)propanol
- 2-((4-Methoxybenzyl)amino)butanol
Uniqueness
2-((4-Methoxybenzyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
53332-62-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-(4-methoxy-N-methylanilino)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-11(7-8-12)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
MPKJAXONTJGSCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCCO |
规范 SMILES |
CN(CCO)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
64834-63-5 |
Pictograms |
Irritant |
序列 |
G |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)


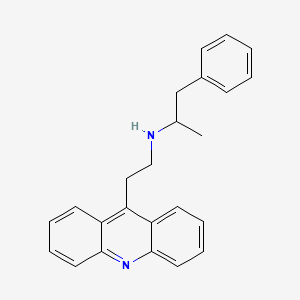
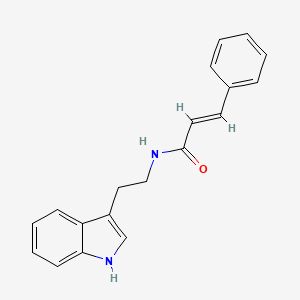
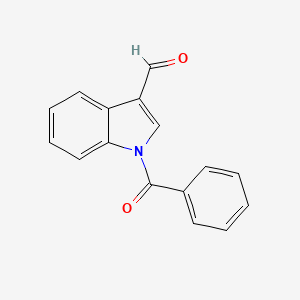
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)

